4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4)
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Overview
Description
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) is a deuterated analog of 4-Hydroxy-1-(3-pyridyl)-1-butanone, a compound often studied for its biological and chemical properties. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) typically involves the deuteration of 4-Hydroxy-1-(3-pyridyl)-1-butanone. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic processes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) can undergo several types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce various alcohols.
Scientific Research Applications
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies.
Biology: Studied for its metabolic pathways and interactions with biological molecules.
Industry: Used in the synthesis of other deuterated compounds and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) involves its interaction with specific molecular targets. The deuterium atoms can influence reaction rates and pathways, providing insights into the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(3-pyridyl)-1-butanone: The non-deuterated analog.
Deuterated analogs of other pyridine derivatives: Compounds with similar structures but different functional groups.
Uniqueness
The presence of deuterium in 4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) makes it unique by altering its physical and chemical properties. This can lead to differences in reaction mechanisms, stability, and interactions with other molecules.
Properties
IUPAC Name |
3,3,4,4-tetradeuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i2D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUGZHJVRHQGP-QLYAIYELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)C1=CN=CC=C1)C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662027 |
Source
|
Record name | 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359435-75-9 |
Source
|
Record name | 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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